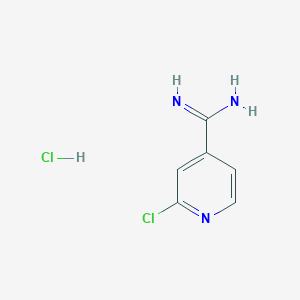
2-甲基-3-氧代-3-(吡啶-3-基)丙腈
描述
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile is a chemical compound with the CAS Number: 1071089-08-1 . It has a molecular weight of 160.18 and its IUPAC name is 2-methyl-3-oxo-3-(3-pyridinyl)propanenitrile .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile can be represented by the InChI code: 1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3 . This indicates that the molecule consists of a pyridine ring attached to a 3-oxopropanenitrile group with a methyl substitution at the 2-position.Physical And Chemical Properties Analysis
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile has a predicted boiling point of 340.7±22.0 °C and a predicted density of 1.136±0.06 g/cm3 . Its pKa is predicted to be 5.04±0.10 .科学研究应用
Metal Complex Synthesis and Characterization
该化合物在合成各种金属配合物中发挥作用,展示了其作为多功能配体的作用。例如,其衍生物已被用于合成金属二硫代氨基甲酸盐配合物,突显了其在创造具有特定性质的化合物中的潜力,例如镍(II)配合物由于有效的C–H⋯π和分子间氢键相互作用而具有显著的结构稳定性(Halimehjani et al., 2015)。此外,其在二铁五羰基配合物形成中的作用强调了其在研究内部碱的碱性以及它们对氢化物形成和转化为质子化二铁六羰基形式的影响的重要性(Xiao et al., 2010)。
Catalysis and Synthesis
2-甲基-3-氧代-3-(吡啶-3-基)丙腈在催化和化学合成中发挥作用。例如,它已参与了磁性可分离的氧化石墨烯固定磺酸催化合成吡唑并[3,4-b]吡啶-5-碳腈,展示了其在促进复杂化学反应中的实用性(Zhang et al., 2016)。
Photodiode and Optoelectronic Applications
该化合物的衍生物在光电应用中展示出显著的潜力。其反应和结构特性有助于开发具有独特光学特性的材料,例如在合成和光电二极管应用中观察到的香豆素吡啶衍生物,表明其在推动该领域技术发展中的相关性(Ibrahim et al., 2015)。
安全和危害
The safety information available indicates that 2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-methyl-3-oxo-3-pyridin-3-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDLFENREDXOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


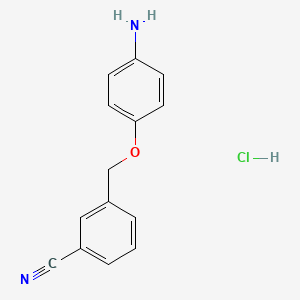
![[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride](/img/structure/B1522990.png)
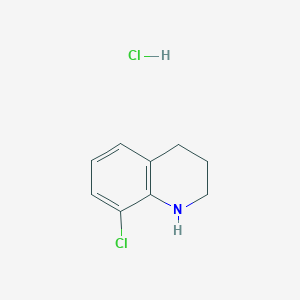
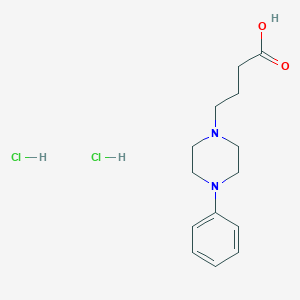

![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)
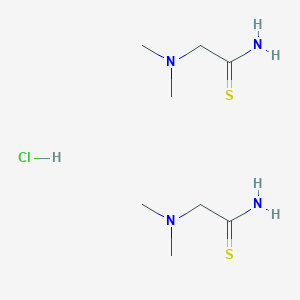

![2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride](/img/structure/B1523004.png)
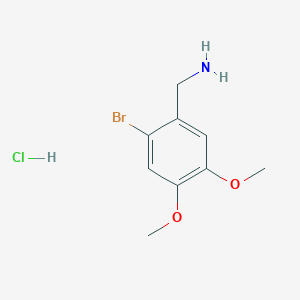
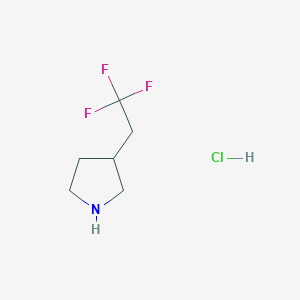

![3-[(2-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1523009.png)
